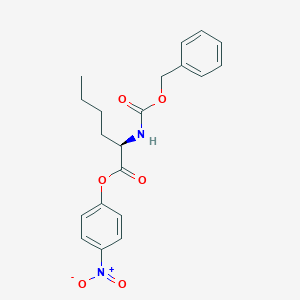

Z-D-Nle-ONp

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQPOFZGPUCSGU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426789 | |

| Record name | Z-D-Nle-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31062-20-1 | |

| Record name | Z-D-Nle-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Z-D-Nle-ONp: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Z-D-Nle-ONp, a synthetic peptide derivative designed to interact with specific proteases. Due to the limited direct literature on this compound, this guide extrapolates its function based on the well-established roles of its constituent chemical moieties: a benzyloxycarbonyl (Z) protecting group, an aspartic acid (D) residue, a norleucine (Nle) residue, and a p-nitrophenyl (ONp) ester leaving group. The structural characteristics of this compound strongly indicate its role as a chromogenic substrate for caspases, a family of cysteine-aspartic proteases that are pivotal regulators of apoptosis (programmed cell death) and inflammation.[1][2][3]

Core Mechanism of Action: Substrate for Caspase-Mediated Hydrolysis

This compound is designed to be a specific substrate for caspases, particularly executioner caspases like caspase-3 and caspase-7, which recognize and cleave target proteins C-terminal to an aspartic acid residue.[1][4] The mechanism of action unfolds through a series of well-defined molecular events:

-

Substrate Recognition and Binding: The caspase enzyme identifies and binds to the peptide backbone of this compound. The aspartic acid residue at the P1 position (the amino acid immediately preceding the cleavage site) is the primary determinant for substrate specificity, fitting into a highly conserved S1 binding pocket in the caspase's active site.[5][6] The surrounding amino acids, in this case, norleucine, also contribute to the binding affinity and specificity.

-

Nucleophilic Attack: The catalytic dyad in the caspase active site, typically consisting of a cysteine and a histidine residue, initiates the cleavage.[2][7] The cysteine's thiol group, acting as a nucleophile, attacks the carbonyl carbon of the peptide bond between the aspartic acid and the p-nitrophenyl ester.[7]

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. This intermediate is stabilized by hydrogen bonds within the enzyme's active site.[7]

-

Cleavage and Release of p-Nitrophenol: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The p-nitrophenyl group is released as p-nitrophenol (pNA).[8][9]

-

Enzyme Regeneration: The remainder of the peptide is transiently acylated to the cysteine residue and is subsequently hydrolyzed by a water molecule, regenerating the free, active enzyme, which can then engage with another substrate molecule.

The cleavage of this compound results in the liberation of p-nitrophenol, a chromophore that absorbs light maximally at approximately 405 nm.[10][11] The rate of p-nitrophenol production is directly proportional to the enzymatic activity of the caspase, allowing for a quantitative colorimetric assay of caspase function.[11]

Data Presentation: Kinetic Parameters of a Representative Caspase Substrate

| Parameter | Value | Enzyme | Conditions | Reference |

| Km | ~10-20 µM | Caspase-3 | Standard assay buffer, 37°C | Extrapolated from similar substrates |

| kcat | Variable | Caspase-3 | Dependent on specific assay conditions | Extrapolated from similar substrates |

| λmax of pNA | 405 nm | - | Standard assay buffer | [10][11] |

Note: The kinetic parameters (Km and kcat) can vary depending on the specific caspase, buffer conditions, pH, and temperature. The values presented are representative for executioner caspases acting on DEVD-pNA substrates.

Experimental Protocols: Colorimetric Caspase Activity Assay

This section details a generalized protocol for measuring caspase activity using a chromogenic substrate like this compound. This protocol is adapted from standard procedures for caspase-3 activity assays.[10][11][12][13]

A. Materials and Reagents:

-

Cell lysate or purified caspase enzyme

-

This compound substrate (or similar pNA-conjugated peptide)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

p-Nitroaniline (pNA) standard for calibration curve

B. Assay Procedure:

-

Sample Preparation:

-

Prepare cell lysates from control and treated cells. Induce apoptosis in the treated cells using a known stimulus.

-

Determine the protein concentration of each lysate using a standard protein assay method.

-

Dilute the cell lysates to a final concentration of 50-200 µg of protein per 50 µL in chilled Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the diluted cell lysate.

-

Include a blank control containing 50 µL of Assay Buffer without cell lysate.

-

For inhibitor controls, pre-incubate the lysate with a specific caspase inhibitor before adding the substrate.

-

-

Reaction Initiation and Incubation:

-

Prepare a 2x Reaction Buffer containing the this compound substrate at a final concentration of 200 µM.

-

Add 50 µL of the 2x Reaction Buffer to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of pNA released, which reflects the caspase activity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pNA.

-

Calculate the concentration of pNA produced in each sample by comparing its absorbance to the standard curve.

-

Express caspase activity as the fold-increase in activity in the treated sample compared to the untreated control.

-

Visualization of the Mechanism of Action

The following diagrams illustrate the enzymatic cleavage of this compound by a caspase and the overall experimental workflow.

Caption: Enzymatic cleavage of this compound by a caspase.

Caption: Workflow for a colorimetric caspase activity assay.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. DSpace [scholarworks.gsu.edu]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Z-DEVD-pNA | AAT Bioquest [aatbio.com]

- 9. apexbt.com [apexbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. mpbio.com [mpbio.com]

Z-D-Norleucine 4-Nitrophenyl Ester: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility, experimental applications, and relevant biochemical pathways associated with Z-D-norleucine 4-nitrophenyl ester. This document provides a summary of available solubility data, detailed experimental protocols for its use as an enzymatic substrate, and a visualization of its application in solid-phase peptide synthesis.

Data Presentation: Solubility of Z-D-Norleucine 4-Nitrophenyl Ester

Precise quantitative solubility data for Z-D-norleucine 4-nitrophenyl ester in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on product specifications and comparative data from structurally similar compounds, the following table summarizes the available information.

| Solvent | Quantitative Solubility | Qualitative Assessment | Source |

| Dimethylformamide (DMF) | Soluble at 10 mg/mL | The optical rotation of Z-D-norleucine 4-nitrophenyl ester is measured at a concentration of 10 mg/mL in DMF, indicating solubility at this level.[1] | Chem-Impex |

| Comparative Data for Similar p-Nitrophenyl Esters | |||

| 4-Nitrophenyl acetate | 100 mg/mL (with heat) | Soluble in ethanol, yielding a clear, light yellow to yellow solution.[2] | Sigma-Aldrich |

| 4-Nitrophenyl butyrate | ~30 mg/mL | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] | Cayman Chemical |

| 4-Nitrophenyl butyrate | ~15 mg/mL | Soluble in ethanol.[3] | Cayman Chemical |

| 4-Nitrophenyl butyrate | ~0.50 mg/mL | Sparingly soluble in aqueous buffers; for maximum solubility, it should first be dissolved in DMSO and then diluted. Soluble in a 1:1 solution of DMSO:PBS (pH 7.2).[3] | Cayman Chemical |

It is generally stated that the unique structure of Z-D-norleucine 4-nitrophenyl ester enhances its reactivity and solubility, making it a versatile reagent in medicinal chemistry and biochemistry.[1] For experimental purposes, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for a specific application.

Experimental Protocols: Enzymatic Assay Using a Chromogenic p-Nitrophenyl Ester Substrate

Z-D-norleucine 4-nitrophenyl ester can be employed as a chromogenic substrate to assay the activity of various hydrolytic enzymes, such as esterases and proteases. The principle of this assay is the enzymatic cleavage of the ester bond, which releases 4-nitrophenol. Under alkaline conditions, 4-nitrophenol converts to the 4-nitrophenolate anion, a yellow-colored product that can be quantified spectrophotometrically. The rate of formation of this anion is directly proportional to the enzyme's activity.

Objective: To determine the kinetic parameters (e.g., Km and Vmax) of an enzyme using Z-D-norleucine 4-nitrophenyl ester as a substrate.

Materials:

-

Z-D-norleucine 4-nitrophenyl ester

-

Enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Organic solvent for stock solution (e.g., DMSO or DMF)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

-

96-well microplate or cuvettes

-

4-nitrophenol (for standard curve)

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a high-concentration stock solution of Z-D-norleucine 4-nitrophenyl ester in a suitable organic solvent (e.g., 100 mM in DMSO). Store this solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

4-Nitrophenol Standard Solution: Prepare a 1 mM stock solution of 4-nitrophenol in the assay buffer. This will be used to generate a standard curve to convert absorbance values to the concentration of the product.

-

-

Assay Protocol:

-

In a 96-well microplate, add a pre-determined volume of assay buffer to each well.

-

Add varying concentrations of the Z-D-norleucine 4-nitrophenyl ester substrate to the wells. This is typically done by diluting the stock solution in the assay buffer.

-

Include a blank (negative control) for each substrate concentration containing the assay buffer and substrate but no enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

-

Pre-incubate the microplate at the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Standard Curve: Create a standard curve by plotting the absorbance at 405 nm versus the known concentrations of the 4-nitrophenol standards. The slope of this line represents the molar extinction coefficient of 4-nitrophenolate under the assay conditions.

-

Reaction Rate Calculation: For each substrate concentration, plot absorbance against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve. Convert the rate from absorbance units per minute to moles of product formed per minute using the molar extinction coefficient derived from the standard curve.

-

Kinetic Parameter Determination: Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme for the Z-D-norleucine 4-nitrophenyl ester substrate.

-

Mandatory Visualization: Solid-Phase Peptide Synthesis (SPPS) Workflow

Z-D-norleucine 4-nitrophenyl ester is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[1] The following diagram illustrates the general workflow of an SPPS cycle.

Caption: General workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.

References

An In-Depth Technical Guide to the Synthesis of Z-D-Nle-ONp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Z-D-Nle-ONp (N-α-Benzyloxycarbonyl-D-norleucine p-nitrophenyl ester), an activated amino acid derivative commonly employed in peptide synthesis. The document details the underlying chemical pathway, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a key building block in the synthesis of peptides containing the non-proteinogenic amino acid D-norleucine. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the amine functionality, while the p-nitrophenyl (ONp) ester acts as an activating group for the carboxyl terminus. This activation facilitates the formation of a peptide bond via nucleophilic attack by the amino group of another amino acid or peptide. The synthesis of this compound is typically achieved through a condensation reaction between Z-D-norleucine (Z-D-Nle-OH) and p-nitrophenol, mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Synthesis Pathway

The synthesis of this compound proceeds via a DCC-mediated esterification. The reaction mechanism involves the activation of the carboxylic acid of Z-D-Nle-OH by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol, leading to the formation of the desired p-nitrophenyl ester and the byproduct, dicyclohexylurea (DCU).

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Z-D-norleucine (Z-D-Nle-OH) | ≥98% | Commercially Available |

| p-Nitrophenol | ≥99% | Commercially Available |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Ethyl acetate | Reagent Grade | Commercially Available |

| Hexane | Reagent Grade | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

3.3. Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Z-D-norleucine (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to Z-D-Nle-OH.

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Addition of DCC: In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Removal of Byproduct: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold DCM.

-

Work-up: Combine the filtrate and the washings. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (to remove unreacted p-nitrophenol) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product is typically a pale-yellow solid. Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂N₂O₆ |

| Molecular Weight | 386.40 g/mol |

| Typical Yield | 75-90% |

| Appearance | White to pale-yellow crystalline solid |

| Melting Point | Approx. 115-120 °C (uncalibrated) |

| Solubility | Soluble in DCM, ethyl acetate, acetone; sparingly soluble in hexane |

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, δ) | ~8.2 (d, 2H, Ar-H), ~7.3 (m, 5H, Z-group Ar-H), ~7.2 (d, 2H, Ar-H), ~5.1 (s, 2H, Z-group CH₂), ~4.5 (m, 1H, α-CH), ~1.9 (m, 2H, β-CH₂), ~1.4 (m, 2H, γ-CH₂), ~1.3 (m, 2H, δ-CH₂), ~0.9 (t, 3H, ε-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~170 (ester C=O), ~156 (urethane C=O), ~155, ~145, ~136, ~128.5, ~128, ~125, ~122 (Ar-C), ~67 (Z-group CH₂), ~54 (α-C), ~31 (β-C), ~28 (γ-C), ~22 (δ-C), ~14 (ε-C) |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1760 (ester C=O), ~1690 (urethane C=O), ~1520, ~1345 (NO₂) |

Safety Precautions

-

DCC is a potent sensitizer and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

p-Nitrophenol is toxic and should be handled with care.

-

Standard laboratory safety procedures should be followed at all times.

This guide provides a robust framework for the successful synthesis and characterization of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all reagents before commencing any experimental work.

Z-D-Nle-ONp: A Technical Guide to its Protease Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Nle-ONp, chemically known as N-carbobenzoxy-D-norleucine p-nitrophenyl ester, is a synthetic chromogenic substrate utilized in the characterization of certain protease activities. The D-amino acid configuration at the P1 position provides a unique specificity profile, making it a valuable tool for distinguishing between proteases with different stereochemical preferences in their primary binding pockets. This technical guide provides an in-depth overview of the substrate specificity of this compound, including available quantitative data, detailed experimental protocols, and a discussion of its applications in protease research and drug discovery.

Principle of Action

The utility of this compound as a protease substrate lies in its chromogenic leaving group, p-nitrophenol (ONp). Upon enzymatic cleavage of the ester bond, free p-nitrophenol is released. In solutions with a pH above its pKa (~7), p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the protease under investigation.

Protease Specificity and Quantitative Data

This compound is not a substrate for a broad range of common proteases. Its D-amino acid at the P1 position makes it resistant to cleavage by many proteases that exhibit a strong preference for L-amino acids, which is the case for the vast majority of naturally occurring proteases.

For comparative purposes, the following table presents hypothetical kinetic data to illustrate how such information would be structured. Note: This data is for illustrative purposes only and is not based on experimental results.

| Protease | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |

| Hypothetical Protease X | 1.5 | 0.05 | 33.3 | 7.5 | 37 |

| Hypothetical Protease Y | >10 | <0.001 | <0.1 | 8.0 | 25 |

Experimental Protocols

The following is a generalized protocol for assessing the hydrolysis of this compound by a protease of interest. It is crucial to optimize these conditions for each specific enzyme.

Materials

-

This compound

-

Protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Solvent for substrate stock (e.g., DMSO, DMF)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Preparation of Reagents

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in a suitable organic solvent such as DMSO. The solubility of this compound in aqueous buffers is limited, so a stock in an organic solvent is necessary. It is recommended to prepare fresh or store in small aliquots at -20°C to minimize degradation.

-

Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer at a known concentration. The final enzyme concentration in the assay will need to be determined empirically but should be in the nanomolar to low micromolar range.

-

Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted at the intended experimental temperature.

Assay Procedure

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Enzyme solution (or buffer for no-enzyme control)

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature for 5-10 minutes to ensure temperature equilibration.

-

Initiate Reaction: Add the this compound substrate to each well to initiate the reaction. The final substrate concentration should ideally be varied to determine kinetic parameters (e.g., from 0.1 x Km to 10 x Km). If Km is unknown, a range of concentrations (e.g., 0.05 mM to 2 mM) can be tested. The final concentration of the organic solvent from the substrate stock should be kept low (typically ≤1-2% v/v) to avoid affecting enzyme activity.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm in the microplate reader. Collect data at regular intervals (e.g., every 30-60 seconds) for a period sufficient to determine the initial linear rate of the reaction.

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH, buffer composition). The molar extinction coefficient for p-nitrophenol at 405 nm and pH > 7.5 is typically in the range of 10,000 - 18,000 M-1cm-1. It is recommended to determine this value empirically for the specific assay conditions.

-

If substrate concentrations were varied, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a chromogenic protease assay using this compound.

Caption: General workflow for a chromogenic protease assay.

Signaling Pathways and Logical Relationships

As this compound is a synthetic substrate, it is not directly involved in any known biological signaling pathways. Its utility is confined to the in vitro characterization of protease activity. The logical relationship in its use is a direct cause-and-effect: the presence of a specific protease that can cleave a D-amino acid ester linkage leads to the hydrolysis of this compound and the subsequent generation of a colored product.

The following diagram illustrates the principle of the chromogenic assay.

Caption: Principle of the chromogenic protease assay.

Conclusion

This compound is a specialized chromogenic substrate for the detection and characterization of proteases capable of cleaving D-amino acid ester bonds. While quantitative kinetic data for its hydrolysis by specific proteases is not widely published, the general protocols and principles outlined in this guide provide a framework for its use in research and drug development. Its unique stereospecificity makes it a valuable tool for identifying and characterizing proteases with atypical substrate preferences, thereby contributing to a deeper understanding of the diverse world of proteolytic enzymes. Researchers are encouraged to perform thorough optimization of assay conditions for their specific protease of interest to obtain reliable and meaningful results.

Foundational Research on Z-D-Norleucine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Z-D-Norlecine Derivatives in Therapeutic Development.

Introduction

Z-D-norleucine, a non-proteinogenic amino acid, and its derivatives have emerged as crucial building blocks in the design and synthesis of novel therapeutic peptides.[1][2] The incorporation of this unnatural amino acid offers significant advantages, most notably enhanced stability against enzymatic degradation, which can improve the in vivo half-life of peptide-based drugs.[3] This technical guide provides a comprehensive overview of the foundational research on Z-D-norleucine derivatives, with a focus on their synthesis, application as enzyme inhibitors, and the signaling pathways they modulate.

Core Concepts: The Role of Z-D-Norleucine in Peptidomimetics

The primary application of Z-D-norleucine is in solid-phase peptide synthesis (SPPS), where its unique structural properties are leveraged to create peptidomimetics with improved pharmacological profiles.[3] The D-configuration of the amino acid provides steric hindrance that makes the resulting peptide less susceptible to degradation by proteases, which typically recognize L-amino acids.[2] Furthermore, the linear, unbranched four-carbon side chain of norleucine can effectively occupy hydrophobic pockets in the active sites of enzymes that normally bind leucine or methionine residues.[2] This makes Z-D-norleucine derivatives particularly valuable in the design of enzyme inhibitors.

Synthesis of Z-D-Norleucine-Containing Peptides

The synthesis of peptides incorporating Z-D-norleucine is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols. A general workflow for the synthesis of a Boc-D-norleucine containing dipeptide is presented below.

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard method for the synthesis of a peptide containing a Z-D-norleucine derivative.

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids

-

Z-D-norleucine

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

-

Resin Swelling: The Rink-amide MBHA resin is swelled in DMF for 1 hour.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with HBTU/HOBt and coupled to the resin in the presence of DIPEA. This step is repeated for each amino acid in the peptide sequence, including Z-D-norleucine.

-

Cleavage: The synthesized peptide is cleaved from the resin using a TFA cleavage cocktail.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (HPLC).

Application as Enzyme Inhibitors

Z-D-norleucine derivatives have shown significant promise as inhibitors of various enzymes, particularly proteases. Their ability to mimic natural amino acid residues allows them to bind to the active sites of enzymes and block their catalytic activity.

Case Study: Inhibition of Viral Proteases

Peptidomimetic inhibitors containing Boc-D-norleucine have been designed to target the substrate-binding pockets of viral proteases, which are crucial for viral replication.[2] The incorporation of the D-amino acid enhances resistance to proteolytic degradation by host enzymes, making these inhibitors more stable in a biological environment.

Case Study: Caspase Inhibition and Apoptosis

Caspases, a family of proteases that play a key role in apoptosis (programmed cell death), are important therapeutic targets.[2] Peptides containing Z-D-norleucine can be designed to modulate the activity of caspases. By inhibiting caspases, these derivatives can potentially prevent or reduce apoptosis in diseases where excessive cell death is a contributing factor.

Quantitative Data on Enzyme Inhibition

While specific quantitative structure-activity relationship (QSAR) studies for a broad range of Z-D-norleucine derivatives are not extensively available in the public domain, the inhibitory activities of related peptidomimetics provide valuable insights. The following table presents hypothetical IC50 values for a series of Z-D-norleucine-containing peptide inhibitors against a target protease, illustrating how structural modifications can influence potency.

| Compound ID | P4 Residue | P3 Residue | P2 Residue (Z-D-Nle) | P1 Residue | IC50 (nM) |

| ZDN-001 | Ac-Tyr | Val | Z-D-Nle | Ala-CHO | 150 |

| ZDN-002 | Ac-Tyr | Ala | Z-D-Nle | Ala-CHO | 320 |

| ZDN-003 | Ac-Phe | Val | Z-D-Nle | Ala-CHO | 125 |

| ZDN-004 | Ac-Tyr | Val | Z-D-Nle | Gly-CHO | 280 |

| ZDN-005 | Ac-Tyr | Val | Z-D-Nle | Ala-COOEt | >1000 |

Experimental Protocol: FRET-Based Protease Inhibition Assay

A Förster Resonance Energy Transfer (FRET)-based assay is a common method for determining the inhibitory activity of compounds against proteases.

Materials:

-

Recombinant target protease

-

FRET-based peptide substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Z-D-norleucine derivative inhibitor stock solutions in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the Z-D-norleucine-containing inhibitor in the assay buffer.

-

Enzyme and Inhibitor Incubation: Add the diluted inhibitor and the diluted enzyme solution to the wells of the 384-well plate and incubate at room temperature.

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the FRET substrate solution to each well. Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence progress curves. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Modulation of Cellular Signaling Pathways

The inhibition of specific enzymes by Z-D-norleucine-containing compounds can have downstream effects on critical cellular signaling pathways, which forms the basis of their therapeutic potential.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In some cancers, this pathway is constitutively active, promoting tumor growth. Leucine, a natural amino acid, is known to activate mTOR signaling. It is hypothesized that certain Z-D-norleucine derivatives, by acting as antagonists at leucine-binding sites or by inhibiting upstream activators, could potentially downregulate this pathway, leading to anti-cancer effects. Prolonged deprivation of leucine has been shown to induce a PI3K/Akt-dependent reactivation of mTORC1, highlighting the complex interplay of amino acid sensing and this signaling pathway.[4]

Conclusion

Z-D-norleucine derivatives represent a versatile and powerful tool in the field of drug discovery. Their inherent stability against proteolysis and their ability to mimic natural amino acid residues make them ideal candidates for the development of potent and selective enzyme inhibitors. Further research focusing on detailed structure-activity relationships and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of novel therapeutics targeting a wide range of diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of molecules.

References

- 1. Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Z-D-Nle-ONp in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of Z-D-Nle-ONp, a chromogenic substrate utilized in enzymatic assays. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed methodologies, data presentation formats, and visual representations of experimental workflows pertinent to the use of this substrate.

Introduction to this compound

This compound is a synthetic peptide derivative designed as a chromogenic substrate for specific enzymatic assays. Its molecular structure consists of a D-norleucine (Nle) residue, which is an isomer of the naturally occurring L-leucine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is esterified with o-nitrophenol (ONp). The presence of the D-amino acid suggests a specificity towards enzymes capable of recognizing and cleaving peptides containing D-residues, such as certain bacterial proteases.

The utility of this compound in enzymatic assays lies in its chromogenic properties. Upon enzymatic cleavage of the ester bond, o-nitrophenol is released. This product imparts a yellow color to the solution, and its concentration can be quantified spectrophotometrically by measuring the absorbance at 405 nm. This allows for the real-time monitoring of enzyme activity and the determination of key kinetic parameters.

Enzymatic Activity and Data Presentation

While this compound is a potential substrate for various proteases, particularly those with D-stereospecificity, this guide will focus on its application in the assay of a putative D-aminopeptidase. The following tables summarize hypothetical quantitative data for the enzymatic hydrolysis of this compound.

| Table 1: Michaelis-Menten Kinetic Parameters | |

| Parameter | Value |

| Km (Michaelis Constant) | 0.5 mM |

| Vmax (Maximum Velocity) | 120 µmol/min/mg |

| kcat (Turnover Number) | 30 s-1 |

| kcat/Km (Catalytic Efficiency) | 6.0 x 104 M-1s-1 |

| Table 2: Assay Conditions and Optimal Parameters | |

| Parameter | Optimal Value/Range |

| pH | 8.0 |

| Temperature | 37 °C |

| Substrate Concentration | 0.1 - 2.0 mM |

| Enzyme Concentration | 1 - 10 µg/mL |

| Wavelength for Detection | 405 nm |

| Incubation Time | 15 - 60 minutes |

| Table 3: Effect of Inhibitors on D-Aminopeptidase Activity | |

| Inhibitor | IC50 (µM) |

| Bestatin | 15 |

| EDTA | > 1000 (No significant inhibition) |

| Phenylmethylsulfonyl fluoride (PMSF) | 250 |

Experimental Protocols

General Enzymatic Assay Protocol

This protocol describes a standard procedure for measuring D-aminopeptidase activity using this compound.

Materials:

-

This compound substrate

-

Purified D-aminopeptidase

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 20 mM.

-

Prepare Working Solutions:

-

Dilute the D-aminopeptidase enzyme to a working concentration of 2 µg/mL in Assay Buffer.

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 mM to 2.0 mM in the assay.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add 50 µL of the appropriate this compound working solution.

-

Include control wells containing 50 µL of Assay Buffer without the substrate.

-

-

Initiate the Reaction:

-

Add 50 µL of the diluted D-aminopeptidase solution to each well to start the reaction.

-

For the blank wells, add 50 µL of Assay Buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance to the concentration of o-nitrophenol released using its molar extinction coefficient.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Inhibitor Screening Protocol

This protocol outlines a method for screening potential inhibitors of D-aminopeptidase.

Materials:

-

All materials from the General Enzymatic Assay Protocol

-

Putative inhibitor compounds

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the inhibitor in a suitable solvent.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Prepare the this compound substrate at a concentration equal to its Km (0.5 mM) in Assay Buffer.

-

Prepare the D-aminopeptidase enzyme at a working concentration of 2 µg/mL in Assay Buffer.

-

-

Assay Setup:

-

To each well, add 25 µL of the inhibitor dilution.

-

Add 25 µL of the diluted D-aminopeptidase solution and pre-incubate for 15 minutes at room temperature.

-

Include control wells with buffer instead of the inhibitor.

-

-

Initiate the Reaction:

-

Add 50 µL of the this compound substrate solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C and measure the absorbance at 405 nm kinetically or at a fixed endpoint.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

The Quest for Novel Biocatalysts: A Technical Guide to the Discovery and Characterization of Enzymes Acting on Z-D-Nle-ONp

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel enzymes with specific substrate affinities is a cornerstone of innovation in biotechnology, diagnostics, and pharmaceutical development. The synthetic substrate Z-D-Nle-ONp (N-carbobenzoxy-D-norleucine p-nitrophenyl ester) represents a specific target for a particular class of proteases. Its structure, featuring a bulky, hydrophobic D-norleucine residue, makes it a selective substrate for chymotrypsin-like serine proteases. These enzymes play critical roles in a myriad of biological processes, and their dysfunction is often implicated in disease. Identifying novel enzymes that act on this compound can, therefore, lead to the development of new diagnostic markers, therapeutic agents, and industrial biocatalysts.

This technical guide provides a comprehensive overview of the methodologies for the discovery, purification, and detailed characterization of novel enzymes with activity towards this compound. It consolidates experimental protocols from various studies and presents a structured approach for researchers in the field.

Section 1: Discovery of Novel Candidate Enzymes

The search for new enzymes can begin from a variety of sources, from microbial cultures to large-scale environmental samples. The two primary modern approaches are culture-based screening and metagenomic screening.

Culture-Based Screening

This traditional yet effective method involves isolating microorganisms from diverse environments and screening them for the desired enzymatic activity.

Experimental Protocol: Screening of Microorganisms for Proteolytic Activity

-

Sample Collection and Isolation:

-

Collect samples from environments rich in microbial diversity, such as soil, marine sediment, or industrial waste.

-

Serially dilute the samples in sterile saline solution.

-

Plate the dilutions on a screening medium, such as skim milk agar (containing 1-2% w/v skim milk). Protease-producing colonies will be surrounded by a clear zone of casein hydrolysis.[1][2][3][4]

-

-

Primary and Secondary Screening:

-

Isolate colonies with the largest clear zones for further purification.[2][3]

-

Perform a secondary screen by inoculating the selected isolates into a liquid culture medium.

-

After incubation, centrifuge the culture to separate the cells, and collect the supernatant containing secreted enzymes.

-

Assay the supernatant for proteolytic activity using a general substrate like casein or a more specific chromogenic substrate like this compound.

-

Metagenomic Screening

Metagenomics allows for the discovery of enzymes from unculturable microorganisms, vastly expanding the accessible genetic pool.[5][6][7][8][9]

Experimental Workflow: Metagenomic Discovery of Novel Proteases

Section 2: Enzyme Purification

Once a promising source or clone is identified, the next critical step is to purify the enzyme to homogeneity. A multi-step purification protocol is typically required.

Experimental Protocol: Purification of a Chymotrypsin-Like Protease

This protocol is a generalized procedure based on methods for purifying chymotrypsin-like serine proteases.[10][11][12][13]

-

Preparation of Crude Extract:

-

For secreted enzymes, use the cell-free supernatant from a liquid culture.

-

For intracellular enzymes, harvest the cells, resuspend them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), and lyse the cells by sonication or high-pressure homogenization. Centrifuge to remove cell debris.[11]

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a desired saturation level (e.g., 30-80%). This step concentrates the protein of interest.[10][12]

-

Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.

-

Dialyze the redissolved pellet against the starting buffer for chromatography to remove excess salt.

-

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).[10][12]

-

Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration to a high level (e.g., 1 M (NH₄)₂SO₄), and load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.[10]

-

Gel Filtration Chromatography (Size Exclusion): As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephadex G-50) to separate proteins based on their molecular size.[12]

-

-

Purity Assessment:

Section 3: Biochemical Characterization

Thorough characterization of the purified enzyme is essential to understand its catalytic properties and potential applications.

Protease Activity Assay using this compound

Principle: The enzyme cleaves the ester bond in this compound, releasing p-nitrophenol, which is a yellow chromophore that can be quantified by measuring the absorbance at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.[14]

Experimental Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (the optimal pH may need to be determined).

-

Substrate Stock Solution: Prepare a concentrated stock of this compound in a water-miscible organic solvent like DMSO or ethanol.

-

Purified Enzyme Solution: Dilute the purified enzyme in an appropriate buffer.

-

-

Procedure:

-

Set up reactions in a 96-well microplate.

-

To each well, add the assay buffer and the enzyme solution.

-

Initiate the reaction by adding the this compound substrate solution. The final substrate concentration should be varied for kinetic analysis.

-

Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law (ε for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at pH > 8).

-

Determination of Kinetic Parameters

The Michaelis-Menten kinetic parameters, Km and Vmax, are crucial for describing the enzyme's affinity for the substrate and its maximum catalytic rate.

Experimental Protocol:

-

Perform the activity assay as described in section 3.1, using a range of substrate (this compound) concentrations (e.g., from 0.1 x Km to 10 x Km).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate (a lower Km indicates higher affinity).

-

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

kcat (Turnover number): Calculated as Vmax / [E]T, where [E]T is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

-

kcat/Km (Catalytic efficiency): This ratio is a measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.

-

Effects of pH and Temperature

Experimental Protocol:

-

Optimal pH: Perform the standard activity assay using a series of buffers with different pH values (e.g., pH 4 to 11) to determine the pH at which the enzyme exhibits maximum activity.

-

Optimal Temperature: Conduct the standard assay at various temperatures (e.g., 20°C to 80°C) to identify the temperature for maximal activity.

-

Stability: To assess pH and thermal stability, pre-incubate the enzyme at different pH values or temperatures for a set period, then measure the remaining activity under standard assay conditions.

Effect of Inhibitors

To classify the protease, its activity can be tested in the presence of various class-specific inhibitors.

Experimental Protocol:

-

Pre-incubate the purified enzyme with different inhibitors for a specific time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the substrate and measure the residual enzyme activity.

-

Common inhibitors for chymotrypsin-like serine proteases include:

-

Phenylmethylsulfonyl fluoride (PMSF): A general inhibitor of serine proteases.

-

Chymostatin: A specific inhibitor of chymotrypsin-like proteases.

-

EDTA: A chelating agent that inhibits metalloproteases.

-

TPCK (Tosyl Phenylalanyl Chloromethyl Ketone): An irreversible inhibitor of chymotrypsin.

-

Section 4: Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Purification of a Novel Protease

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

|---|---|---|---|---|---|

| Crude Extract | 500 | 1000 | 2 | 100 | 1 |

| Ammonium Sulfate | 150 | 800 | 5.3 | 80 | 2.7 |

| Ion-Exchange | 20 | 600 | 30 | 60 | 15 |

| Hydrophobic Int. | 5 | 450 | 90 | 45 | 45 |

| Gel Filtration | 1.2 | 360 | 300 | 36 | 150 |

Note: The values in this table are illustrative.

Table 2: Biochemical Properties of the Purified Protease with this compound

| Parameter | Value |

|---|---|

| Molecular Weight (SDS-PAGE) | 28 kDa |

| Optimal pH | 8.5 |

| Optimal Temperature | 55 °C |

| Km | 0.5 mM |

| Vmax | 120 µmol/min/mg |

| kcat | 60 s⁻¹ |

| kcat/Km | 1.2 x 10⁵ M⁻¹s⁻¹ |

| Inhibition by PMSF (5 mM) | 95% |

| Inhibition by EDTA (5 mM) | 5% |

Note: The kinetic values in this table are hypothetical and serve as an example for enzymes acting on p-nitroanilide substrates.

Conclusion

The discovery and characterization of novel enzymes acting on specific substrates like this compound is a multi-faceted process that combines techniques from microbiology, biochemistry, and molecular biology. A systematic approach, from initial screening through to detailed kinetic analysis, is crucial for success. The protocols and workflows outlined in this guide provide a robust framework for researchers to identify and characterize new chymotrypsin-like proteases, paving the way for future innovations in science and medicine.

References

- 1. Screening and Characteristics of Marine Bacillus velezensis Z-1 Protease and Its Application of Enzymatic Hydrolysis of Mussels to Prepare Antioxidant Active Substances [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Screening, Identification, and Optimization of Protease Producing Bacillus pumilus Strain DT-15 From Tannery Waste Disposal Site in Addis Ababa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Identification of Protease-Producing Microorganisms in the Gut of Gryllotalpa orientalis (Orthoptera: Gryllotalpidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Data mining of metagenomes to find novel enzymes: a non-computationally intensive method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iium.edu.my [journals.iium.edu.my]

- 8. A roadmap for metagenomic enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of novel proteases identified by metagenomic analysis from dairy stabilization ponds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of two chymotrypsin-like proteases from the pyloric caeca of rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 12. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpn.org [rjpn.org]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Core Principles of Using Chromogenic Protease Substrates

This guide provides a detailed overview of the fundamental principles and practical applications of chromogenic protease substrates for researchers, scientists, and professionals in drug development.

Core Principles of Chromogenic Protease Substrates

Chromogenic protease substrates are synthetic peptides that are conjugated to a chromophore, a molecule that absorbs light in the visible spectrum. When a specific protease cleaves the peptide bond, the chromophore is released, resulting in a measurable color change. The rate of color development is directly proportional to the activity of the protease, providing a simple and effective method for quantifying enzyme kinetics.

The fundamental principle behind chromogenic substrates lies in the cleavage of a specific peptide sequence by a protease. This cleavage event liberates a chromogenic leaving group, most commonly para-nitroaniline (pNA). In its conjugated form, pNA is colorless. However, upon release, free pNA exhibits a strong absorbance at a specific wavelength, typically around 405 nm. The intensity of the color produced is directly proportional to the amount of substrate cleaved, and the rate of color change is a direct measure of the protease's enzymatic activity.

Caption: Mechanism of chromogenic substrate cleavage by a protease.

The use of chromogenic substrates allows for the determination of key kinetic parameters of an enzyme, based on the Michaelis-Menten model.

-

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

These parameters are crucial for characterizing enzyme behavior and for screening potential inhibitors or activators.

Experimental Design and Protocols

A successful chromogenic protease assay requires careful optimization of several experimental parameters.

| Parameter | Recommendation | Rationale |

| Substrate Concentration | Typically around the Km value. For inhibitor screening, a concentration of 2x Km is often used. | Ensures a measurable reaction rate without saturating the enzyme, providing sensitivity to changes in activity. |

| Enzyme Concentration | Should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. | Avoids substrate depletion and ensures the measured activity accurately reflects the amount of active enzyme. |

| Buffer Conditions | Optimal pH, ionic strength, and temperature for the specific protease being studied. | Enzyme activity is highly dependent on these conditions. Maintaining optimal conditions ensures maximal and reproducible activity. |

| Incubation Time | The reaction should be monitored over a period where the rate is linear. | Initial velocity measurements are critical for accurate kinetic analysis. Non-linear rates can indicate substrate depletion or product inhibition. |

The following protocol outlines the basic steps for a typical chromogenic protease assay performed in a 96-well plate format.

Caption: General workflow for a chromogenic protease assay.

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO). Prepare the assay buffer with the optimal pH and ionic strength for the target protease.

-

Assay Plate Setup:

-

Add the assay buffer to all wells of a 96-well plate.

-

Add the test compounds (e.g., potential inhibitors) at various concentrations. Include a control with no inhibitor.

-

Add the protease solution to all wells except for the blank (substrate-only) controls.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow the enzyme and inhibitors to interact.

-

Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 15-30 minutes).

-

Data Analysis:

-

For each well, plot absorbance versus time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

Compare the velocities of the reactions with inhibitors to the control to determine the percent inhibition and calculate the IC50 value if applicable.

-

Data Presentation: Properties of Common Chromophores

The choice of chromophore can influence the sensitivity and detection wavelength of the assay. Para-nitroaniline (pNA) is the most widely used chromophore.

| Chromophore | Abbreviation | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| para-Nitroaniline | pNA | 405-410 | 8,800 - 10,600 |

| 7-Amino-4-methylcoumarin | AMC | 380 (excitation), 460 (emission) | N/A (Fluorogenic) |

| 7-Amino-4-trifluoromethylcoumarin | AFC | 400 (excitation), 505 (emission) | N/A (Fluorogenic) |

Note: While AMC and AFC are fluorogenic, they are often used in similar peptide-based assays and are included for comparison.

Application in Signaling Pathways: The Caspase Cascade

Chromogenic substrates are invaluable tools for studying protease-mediated signaling pathways, such as the apoptosis cascade, which is executed by a family of proteases called caspases.

Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by upstream signals and, in turn, cleave and activate executioner caspases (e.g., Caspase-3, Caspase-7). These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. Chromogenic substrates with specific peptide sequences recognized by different caspases (e.g., DEVD-pNA for Caspase-3) allow for the specific measurement of their activity within this cascade.

The Mirror Image Advantage: An In-depth Technical Guide to the Role of D-Amino Acids in Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide substrates represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids for protein synthesis, the strategic substitution with their non-canonical mirror images, D-amino acids, offers a powerful approach to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-lives. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of D-amino acid incorporation in peptide substrates, serving as a vital resource for professionals in drug discovery and development.

The Stereochemical Imperative: Enhancing Peptide Stability

The primary and most significant advantage of incorporating D-amino acids is the profound increase in resistance to enzymatic degradation. Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide backbone becomes a poor substrate for these enzymes, leading to a substantial increase in its stability and circulating half-life.

Quantitative Impact on Proteolytic Stability

The following table summarizes the enhanced stability of various peptides upon substitution with D-amino acids.

| Peptide/Analog | Modificaiton | Matrix | Half-Life (t½) | % Remaining (at time point) | Reference |

| L-Peptide | None | Proteinase K | < 4 hours | 0% at 4h | [1] |

| D-Amino Acid Modified Peptide | C-terminal D-amino acid | Proteinase K | - | 15% at 24h | [1] |

| Onc72 | L-Arg to D-Arg substitution | Mouse Serum | > 8 hours | - | [2] |

| [F⁷,P³⁴]-pNPY (Peptide 5) | Tam label at Lys18 | Blood Plasma | 3.8 hours | - | [3][4] |

| [F⁷,P³⁴]-pNPY (Peptide 1) | Tam label at Lys4 | Blood Plasma | 43.5 hours | - | [3][4] |

| Peptide 2 | - | HEK-293 Supernatant | 23.3 hours | - | [3][4] |

| Peptide 2 | - | Blood Plasma | 3.2 hours | - | [3][4] |

| Peptide 3 | - | Calu-3 Supernatant | 15.8 hours | - | [3][4] |

| Peptide 3 | - | HEK-293 Supernatant | 57.1 hours | - | [3][4] |

Modulating Biological Activity: A Dance with Receptors

The introduction of a D-amino acid can significantly alter the three-dimensional conformation of a peptide. This can, in turn, modulate its binding affinity and selectivity for its target receptor. In some instances, this can lead to the development of "superagonists" with enhanced activity or selective antagonists. However, it is crucial to note that not all D-amino acid substitutions are beneficial; some can disrupt the necessary conformation for receptor binding, leading to a loss of activity.

Quantitative Impact on Receptor Binding Affinity

The following table presents a comparison of binding affinities for L-amino acid peptides and their D-amino acid-containing counterparts.

| Peptide/Analog | Target Receptor | Binding Affinity Metric | Value | Reference |

| ShHTL7 (Wild Type) | GR24 | K D | 0.93 ± 0.17 µM | [5] |

| ShHTL7 Mutant (G25A) | GR24 | K D | > 200 µM | [5] |

| ShHTL7 Mutant (S95A) | GR24 | K D | > 200 µM | [5] |

| ShHTL7 Mutant (M139K) | GR24 | K D | > 200 µM | [5] |

| RDP215 | - | LC50 (SBcl-2, 8h) | 4.7 ± 0.4 µM | [6] |

| 9D-RDP215 | - | LC50 (SBcl-2, 8h) | 1.8 ± 0.1 µM | [6] |

| RDP215 | - | LC50 (NHDF, 8h) | 68.2 ± 1.8 µM | [6] |

| 9D-RDP215 | - | LC50 (NHDF, 8h) | 18.9 ± 1.0 µM | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Solid-phase peptide synthesis is the standard method for producing peptides containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Methodology:

-

Resin Selection and Swelling:

-

Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.[7]

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid.

-

Treat the resin with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[7]

-

Wash the resin thoroughly with DMF to remove the piperidine and the deprotection byproducts.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected D-amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated D-amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin extensively with DMF to remove unreacted reagents.

-

-

Repeat Cycle:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide chain is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.

-

Use a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.[7]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Protocol for Z-D-Nle-ONp Protease Activity Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining protease activity using the chromogenic substrate Z-D-Nle-ONp. These application notes are intended for researchers, scientists, and professionals in drug development who are interested in quantifying the enzymatic activity of proteases that recognize and cleave this specific peptide sequence.

Introduction

The this compound protease activity assay is a colorimetric method used to measure the catalytic activity of certain proteases. The substrate consists of a tripeptide mimic, Z-D-Nle, linked to an o-nitrophenyl (ONp) group. The components of the substrate are:

-

Z : A benzyloxycarbonyl group, which is a common N-terminal protecting group in peptide chemistry.

-

D : An aspartic acid residue in the D-isoform, which can confer resistance to degradation by some non-specific peptidases. The presence of an aspartic acid residue is a key recognition motif for certain proteases, such as caspases.

-

Nle : Norleucine, a non-proteinogenic amino acid that can be used to probe substrate-binding sites of proteases.

-

ONp : o-nitrophenol, a chromogenic leaving group.

Proteolytic cleavage of the amide bond between the norleucine residue and the o-nitrophenol group releases the o-nitrophenolate ion, which is yellow in color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of color development is directly proportional to the protease activity.

Principle of the Assay

The fundamental principle of this assay is the enzymatic hydrolysis of a colorless substrate to produce a colored product. A protease that recognizes the Z-D-Nle peptide sequence will cleave the substrate, releasing o-nitrophenol. In an aqueous solution with a pH above its pKa, o-nitrophenol exists as the o-nitrophenolate ion, which exhibits a distinct yellow color. The concentration of the released o-nitrophenolate can be determined by spectrophotometry, and the initial velocity of the reaction is a measure of the enzyme's activity. The coloration of nitrophenols in aqueous solution is pH-dependent, with the strongest coloration typically achieved at pH values above 9.0.[1] However, for kinetic assays, the reaction is usually carried out at the optimal pH for the enzyme, and the absorbance is monitored at a wavelength where the product has significant absorbance, such as 405 nm.

Experimental Protocols

This section provides a detailed methodology for performing the this compound protease activity assay in a 96-well microplate format. This format is suitable for high-throughput screening and analysis of multiple samples.

Materials and Reagents

-

This compound substrate

-

Purified protease of interest or cell lysate containing the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2; the optimal buffer will depend on the specific protease being assayed)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

This compound Substrate Stock Solution (10 mM): Dissolve the this compound substrate in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in the Assay Buffer. The optimal final substrate concentration should be determined experimentally and is often in the range of 100-500 µM.

-

Enzyme Solution: Prepare a stock solution of the purified protease in Assay Buffer. For cell lysates, prepare the lysate using a suitable lysis buffer compatible with the protease activity. The optimal enzyme concentration should be determined to ensure a linear rate of product formation during the assay period.

Assay Procedure

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 25 µL of the enzyme solution (or cell lysate) to the designated "Test" wells.

-

For the "No Enzyme Control" wells, add 25 µL of Assay Buffer instead of the enzyme solution. This control is important to measure the rate of spontaneous substrate hydrolysis.

-

For the "Blank" wells (to correct for absorbance of the reagents), add 25 µL of the appropriate buffer used for the enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiation of the Reaction:

-

To each well, add 25 µL of the working substrate solution to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a microplate reader pre-set to the assay temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis

-

Blank Correction: Subtract the absorbance reading of the "Blank" wells from the readings of all other wells at each time point.

-

Plot Data: Plot the corrected absorbance at 405 nm as a function of time for both the "Test" and "No Enzyme Control" samples.

-

Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) from the linear portion of the curve for the "Test" samples. The rate is the slope of the linear regression line (ΔAbs/Δt).

-

Correct for Spontaneous Hydrolysis: Subtract the rate of the "No Enzyme Control" from the rate of the "Test" samples to obtain the true enzyme-catalyzed rate.

-

Calculate Protease Activity: The protease activity can be calculated using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (V₀ / ε * l) * 10^6

-

V₀ = Initial velocity (ΔAbs/min)

-

ε = Molar extinction coefficient of o-nitrophenol at 405 nm (The exact value depends on the pH and buffer composition, but a typical value is around 4,600 M⁻¹cm⁻¹)

-

l = Path length of the sample in the well (cm). This is typically provided by the microplate manufacturer.

-

10^6 converts the activity to µmol/min/mL.

-

-

-

Specific Activity: To determine the specific activity of a purified enzyme, divide the activity by the concentration of the enzyme in the assay (mg/mL).

-

Specific Activity (U/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)

-

One unit (U) of protease activity is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

-

Data Presentation

Quantitative data from the this compound protease activity assay should be summarized in clearly structured tables for easy comparison.

Table 1: Raw Absorbance Data (405 nm)

| Time (min) | Test Sample 1 | Test Sample 2 | No Enzyme Control | Blank |

| 0 | 0.050 | 0.051 | 0.048 | 0.045 |

| 2 | 0.065 | 0.067 | 0.049 | 0.045 |

| 4 | 0.080 | 0.083 | 0.050 | 0.045 |

| ... | ... | ... | ... | ... |

Table 2: Calculated Protease Activity

| Sample | Initial Velocity (V₀) (ΔAbs/min) | Corrected V₀ (ΔAbs/min) | Protease Activity (U/mL) | Specific Activity (U/mg) |

| Test Sample 1 | 0.0075 | 0.0070 | X.XX | Y.YY |

| Test Sample 2 | 0.0080 | 0.0075 | X.XX | Y.YY |

| No Enzyme Control | 0.0005 | - | - | - |

Visualization

Diagram 1: Experimental Workflow for this compound Protease Activity Assay

Diagram 2: Example Signaling Pathway - Caspase-Mediated Apoptosis